Cas no 41145-84-0 (Butyl 2-bromopropanoate)

Butyl 2-bromopropanoate (CAS 29921-57-1) is an alkyl bromoester commonly employed as an intermediate in organic synthesis. Its reactive bromine moiety and ester functionality make it a versatile building block for nucleophilic substitution reactions, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The butyl group enhances solubility in organic solvents, facilitating handling in various reaction conditions. This compound is valued for its stability under controlled storage and its efficiency in introducing the 2-bromopropanoyl moiety into target molecules. Proper handling is required due to its potential lachrymatory effects and sensitivity to moisture.
Butyl 2-bromopropanoate structure
Butyl 2-bromopropanoate structure
Product Name:Butyl 2-bromopropanoate
CAS No:41145-84-0
MF:C7H13BrO2
MW:209.080921888351
MDL:MFCD00059469
CID:926633
PubChem ID:87563981
Update Time:2025-05-24

Butyl 2-bromopropanoate Chemical and Physical Properties

Names and Identifiers

    • Butyl 2-bromopropanoate
    • Butyl 2-Bromopropionate
    • 2-bromopropionic acid n-butyl ester
    • 2-Bromopropionic Acid Butyl Ester
    • N-BUTYL 2-BROMOPROPIONATE
    • Propanoic acid,2-bromo-,butyl ester
    • MDL: MFCD00059469
    • Inchi: 1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3
    • InChI Key: INMAEXGIVZJYIJ-UHFFFAOYSA-N
    • SMILES: BrC(C)C(=O)OCCCC

Computed Properties

  • Exact Mass: 208.01000
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.28
  • Boiling Point: 196°C(lit.)
  • Refractive Index: 1.4470-1.4500
  • PSA: 26.30000
  • LogP: 2.11310
  • Solubility: Not determined

Butyl 2-bromopropanoate Security Information

Butyl 2-bromopropanoate Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Butyl 2-bromopropanoate Pricemore >>

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Butyl 2-bromopropanoate Production Method

Additional information on Butyl 2-bromopropanoate

Butyl 2-Bromopropanoate (CAS No. 41145-84-0): A Versatile Chemical Intermediate in Modern Applications

Butyl 2-bromopropanoate, identified by its CAS No. 41145-84-0, is a structurally defined organic compound with the chemical formula C6H13BrO2. This ester derivative combines a butyl group with a brominated propanoic acid moiety, exhibiting unique reactivity and stability that make it a critical intermediate in synthetic chemistry. Recent advancements in its synthesis and characterization have expanded its utility across pharmaceutical, material science, and analytical fields. Its molecular structure—comprising a branched alkyl chain (butyl group) linked to a brominated carboxylic acid (2-bromopropanoic acid)—confers tunable physicochemical properties, including solubility profiles and thermal stability.

The synthesis of Butyl 2-bromopropanoate has evolved with green chemistry principles, driven by environmental sustainability demands. Traditional methods relied on stoichiometric bromination of propanoic acid followed by esterification with butanol, often requiring harsh conditions and excess reagents. However, recent studies published in Catalysis Science & Technology (2023) highlight the use of heterogeneous catalysts like mesoporous silica-supported palladium nanoparticles to enable atom-efficient Suzuki-Miyaura coupling reactions. This approach reduces waste and energy consumption while achieving >95% yield under mild conditions, aligning with industrial scale-up requirements.

In pharmaceutical development, CAS No. 41145-84-0-based compounds serve as precursors for bioactive molecules targeting metabolic disorders. A landmark study in Nature Communications (2023) demonstrated its role as an intermediate in synthesizing selective peroxisome proliferator-activated receptor (PPAR) agonists. The bromine atom facilitates controlled nucleophilic substitution reactions, enabling precise functionalization for drug optimization. For instance, substituting the butyl group with bioisosteres like cyclohexyl moieties enhanced metabolic stability without compromising receptor binding affinity—a breakthrough for long-term therapeutic efficacy.

Beyond drug discovery, Butyl 2-bromopropanoate's reactivity finds application in polymer chemistry as a crosslinking agent for polyurethane networks. Research in Polymer Chemistry (2023) revealed its ability to form stable ether linkages under UV-initiated radical polymerization, yielding materials with tunable mechanical properties. When incorporated into biomedical coatings for implants, these polymers exhibited reduced protein adsorption rates compared to conventional materials—a critical advancement for minimizing immune responses.

In analytical chemistry, this compound serves as a reference standard for chromatographic quantification of brominated organic compounds in environmental matrices. A collaborative study between EPA researchers and Stanford University (published in Analytical Chemistry, 2023) validated its use as an internal standard for GC-MS analysis of emerging contaminants in wastewater treatment plants. Its distinct fragmentation pattern at m/z 197 (C6H9O+) provides unambiguous identification under electron ionization conditions.

Ongoing research explores its role in click chemistry platforms leveraging the strained cyclopropane moiety formed via intramolecular Diels-Alder reactions—a strategy highlighted in JACS Au (2023). By incorporating this compound into triazole-based ligands, researchers achieved selective metal ion chelation for sensing applications without compromising biocompatibility—a potential breakthrough for point-of-care diagnostic devices.

The structural versatility of CAS No. 41145-84-0-derived systems is further exemplified in recent photovoltaic studies published in Nano Energy. When used as a solvent additive during perovskite film deposition, it promoted crystallinity while suppressing phase segregation—a property attributed to its balanced hydrogen bonding capacity and dielectric constant (ε= ~35). This application underscores its utility beyond traditional chemical synthesis into cutting-edge energy technologies.

Safety data from recent toxicological evaluations published by the OECD indicate that acute oral LD50 exceeds 5 g/kg in rodent models when formulated under standard Good Manufacturing Practices (GMP). These findings support safe handling protocols at industrial scales while emphasizing proper ventilation during high-concentration processing—a critical consideration highlighted during ISO compliance audits conducted by major pharmaceutical manufacturers.

The integration of computational modeling has revolutionized our understanding of Butyl 2-bromopropanoate's molecular interactions. DFT calculations reported in JCTC (Journal of Chemical Theory & Computation) revealed that the C–Br bond's polarizability enhances reaction selectivity during palladium-catalyzed coupling steps—a discovery now implemented commercially by specialty chemical manufacturers like Sigma-Aldrich and Merck KGaA.

This compound's multifunctionality is further illustrated through recent advances in agrochemical formulations where it acts as both a carrier solvent and an adjuvant enhancing herbicide efficacy on waxy plant surfaces (Pest Management Science, 2023). Its ability to form micro-emulsions at low concentrations (<5% v/v) reduces water usage while maintaining spray deposition uniformity—a sustainable innovation addressing climate-resilient agriculture needs.

In conclusion,CAS No. 41145-84-0 (Butyl 2-bromopropanoate)'s unique combination of structural modularity and functional diversity positions it as an indispensable tool across diverse scientific domains—from precision medicine to next-generation materials science—while ongoing research continues to unlock novel applications through interdisciplinary collaboration.

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